![molecular formula C19H25Cl2N3O4S B2920049 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1217101-72-8](/img/structure/B2920049.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H25Cl2N3O4S and its molecular weight is 462.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The chemical compound , due to its complex nature, may be involved in the synthesis of various novel compounds with potential therapeutic applications. For instance, the synthesis of novel compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds have shown anti-inflammatory and analgesic activities, indicating potential therapeutic applications in treating inflammation and pain. The new chemical structures were characterized by spectral analysis, and the compounds were evaluated as COX-1/COX-2 inhibitors, demonstrating significant inhibitory activity, analgesic activity, and anti-inflammatory activity compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
The antimicrobial activity of new pyridine derivatives has been explored, where amino substituted benzothiazoles and chloropyridine-carboxylic acid were used to prepare compounds with variable and modest activity against bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antidepressant Properties
Investigations into structurally novel 5-HT3 receptor antagonists have led to the discovery of compounds with anti-depressant-like activities. For example, a series of 3-ethoxyquinoxalin-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonism, showing promise as new antidepressants. The research emphasizes the importance of exploring novel chemical structures for potential therapeutic uses in mental health (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Docking Studies and Anti-Microbial Evaluation
Further research into ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has revealed their anti-microbial activity and docking studies. These studies provide insights into the interaction mechanisms of such compounds with microbial proteins, suggesting their applicability in designing drugs with targeted anti-microbial properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4S.ClH/c1-4-22(5-2)8-9-23(18(24)15-12-26-10-11-27-15)19-21-16-14(25-3)7-6-13(20)17(16)28-19;/h6-7,12H,4-5,8-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAWCGGXCHJXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=COCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride |
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